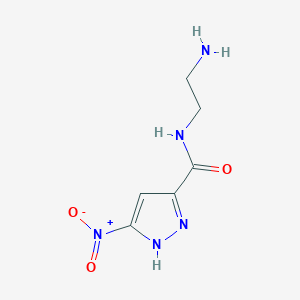
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Overview
Description
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTDP" and has been synthesized using various methods, including the Biginelli reaction, which involves the condensation of aldehydes, urea, and beta-ketoesters. In
Scientific Research Applications
DNA Interaction and Fluorescent Staining
- The structural analogues of Hoechst 33258, which is a bis-benzimidazole family member known for its strong binding to the minor groove of double-stranded B-DNA, have been widely used as fluorescent DNA stains. These derivatives, including the related compound structure, demonstrate specificity for AT-rich sequences and are utilized in chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Such compounds also find application as radioprotectors and topoisomerase inhibitors, providing a starting point for drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Antitumor Agents
- 2,4‐Thiazolidinediones (TZD), a related structural class, demonstrate a broad spectrum of pharmacological activities. The TZD core, with modifications at N‐3 and the active methylene at C‐5, has led to the development of antimicrobial, anticancer, and antidiabetic agents. This review highlights the importance of structural modifications for enhancing bioactivity and suggests TZD derivatives as potential novel drug molecules for treating life-threatening ailments (Singh et al., 2022).
Pharmacological Importance of Thiazolidinones
- Thiazolidin-4-ones, a heterocyclic ring system, play a significant role in medicinal chemistry as a pharmacophore and privileged scaffold. Recent studies in 2020 and 2021 have shown that thiazolidin-4-ones exhibit various biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been discussed, which may assist in the rational design of new small molecules with enhanced bioactivity (Mech, Kurowska, & Trotsko, 2021).
Hybrid Catalysts in Synthesis
- The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) showcases the application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, for developing these compounds. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review focuses on the application of diversified catalysts for synthesizing these compounds, highlighting their importance in medicinal chemistry and the development of lead molecules (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-4-14-9(11-5)7-3-10-6(2)12-8(7)13/h3-4H,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWXZBPGFYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)



![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)



![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)




![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)